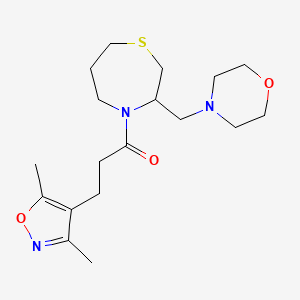

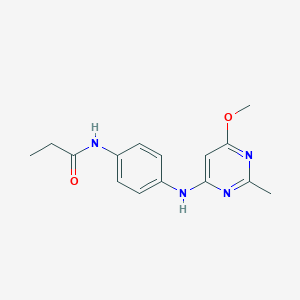

3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized using various methods. For instance, the Suzuki reaction has been used to couple an iodo-isoxazole intermediate with a series of styryl/alkenyl boronic acids, followed by O-demethylation .Applications De Recherche Scientifique

Spectroscopic Evaluations and Nonlinear Optical Properties

A combined experimental and theoretical study on this compound revealed its crystalline structure and spectroscopic characteristics. It exhibits nonlinear optical activity due to a small energy gap between the frontier molecular orbitals (Tamer et al., 2015).

Crystal Structure and Hirshfeld Surface Analysis

The crystal and molecular structure of this pyrazole derivative was determined using single-crystal X-ray diffraction analysis. The structure displays various intermolecular hydrogen bonding and contributes to crystal packing through N-H...N and C-H...N intramolecular hydrogen bonds (Kanmazalp et al., 2020).

Intermolecular Interactions in Different Crystal Structures

The study highlighted the comparison of hydrogen bonding contacts in different crystal structures of this compound. It involves various combinations of possible hydrogen bonding contacts, including N–H…O=C, N–H…OMe, and N–H…S (Kariuki et al., 2022).

Corrosion Inhibition Effect on Mild Steel

This compound, as part of the pyrazole family, was evaluated for its corrosion inhibition properties for mild steel in hydrochloric acid. The study found that its efficiency as a corrosion inhibitor increased with concentration (Ouici et al., 2016).

Anticancer Potential

A series of derivatives of this compound were synthesized and evaluated for their antitumor activities against HepG2 cell lines. Some derivatives showed promising activities, indicating the potential of these compounds in cancer treatment (Gomha et al., 2016).

Antimicrobial Activities

Various derivatives of this compound were synthesized and tested for their antimicrobial activities, showing effectiveness against several microbial strains (Shah, 2017).

Mécanisme D'action

Target of Action

Similar compounds have been studied for their inhibitory effects on enzymes such as β-site amyloid precursor protein cleaving enzyme (bace-1), which plays a distinctive role in the pathogenesis of alzheimer’s disease .

Mode of Action

The compound’s structure allows it to form various combinations of possible hydrogen bonding contacts, including n–h…o=c, n–h…ome, and n–h…s . These interactions could potentially influence its interaction with its targets.

Result of Action

Similar compounds have shown significant antimicrobial, analgesic, and dpph scavenging activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Propriétés

IUPAC Name |

3,5-bis(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S/c1-28-20-12-8-17(9-13-20)22-16-23(18-10-14-21(29-2)15-11-18)27(26-22)24(30)25-19-6-4-3-5-7-19/h3-15,23H,16H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONSBJDHPHINKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=S)NC3=CC=CC=C3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2963916.png)

![4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B2963917.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2963922.png)

![1,3,2-Dioxaborolane, 2-[2-chloro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2963925.png)

![N-[[3-(2-Hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2963933.png)

![1,5-Dimethyl-N-[[1-(prop-2-enoylamino)cyclobutyl]methyl]pyrazole-3-carboxamide](/img/structure/B2963934.png)